molecular formula C11H14Cl2N2O2 B134144 N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide CAS No. 344443-16-9

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide

Cat. No. B134144
M. Wt: 277.14 g/mol
InChI Key: IYGPXILYSHJRMS-UHFFFAOYSA-N
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Description

The compound "N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide" is not directly mentioned in the provided papers. However, the papers discuss similar compounds with variations in their chemical structure and properties. These compounds are generally synthesized for potential pharmacological applications, such as anticonvulsant activity or anti-Mycobacterium activity . They are characterized by the presence of a propanamide moiety and various aromatic substitutions that may influence their biological activity and physical properties.

Synthesis Analysis

The synthesis of related compounds involves reactions between different amines and aromatic or heteroaromatic acids or their derivatives. For instance, the synthesis of N-Benzyl-3-[(chlorophenyl)amino]propanamides was achieved through an uncatalyzed amine exchange reaction with benzylamine . Another example is the preparation of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide by reacting 2,2-diphenylethan-1-amine with naproxen . These methods suggest that the synthesis of "N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide" could potentially be carried out through a similar amine exchange reaction or by amide bond formation between the appropriate amine and acid derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). X-ray diffraction is also used to determine the crystal structure of some compounds . The molecular structure analysis of "N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide" would likely involve similar techniques to establish its conformation and to verify the presence of functional groups and the overall molecular geometry.

Chemical Reactions Analysis

The papers do not provide detailed information on the chemical reactions of the synthesized compounds. However, the biological activity assays suggest that these compounds can interact with biological targets, which implies that they may undergo metabolic reactions or form complexes with proteins . The chemical reactivity of "N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide" would need to be studied in the context of its potential biological applications to understand its mechanism of action and metabolic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like those discussed in the papers are typically characterized by their solubility, melting points, and spectroscopic data . The crystal structure analysis provides additional information on the density and molecular packing of the compound . For "N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide," similar analyses would be required to determine its solubility in various solvents, stability, and other physicochemical parameters that are important for its handling and potential use in pharmaceutical formulations.

Scientific Research Applications

Crystal Structure and Herbicidal Activity

  • The compound has been studied for its crystal structure and potential herbicidal activity. A study synthesized a related compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2- ylidene)-2-(2,4-dichlorophenoxy)propanamide, which demonstrated effective herbicidal properties (Liu et al., 2008).

Anticonvulsant Studies

  • Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, which share structural similarities with the target compound, have been shown to possess significant anticonvulsant activities in various test models, indicating potential applications in epilepsy treatment (A. Idris et al., 2011).

Nonlinear Optical Materials

  • N-(2-chlorophenyl)-(1-propanamide), a compound structurally related to the one , has been synthesized and investigated for its applications in nonlinear optics. This includes the study of its crystal growth and characterization for potential use in electro-optic materials (S. Prabhu et al., 2000).

Growth Inhibitory Activity

  • Another related compound, N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, was prepared and exhibited potent root growth-inhibitory activity, indicating potential applications in agriculture (T. Kitagawa et al., 2005).

Synthesis and Spectroscopic Characterization

  • Studies have also focused on the synthesis and spectroscopic characterization of similar compounds, which helps in understanding their chemical properties and potential applications in various fields (S. Zareva, 2006).

Environmental Impact

  • Research on compounds like N-(3,4-dichlorophenyl)propanamide has explored their environmental impact, particularly their movement and retention in specific ecosystems such as paddy-riverine wetland systems (A. Perera et al., 1999).

Safety And Hazards

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of ingestion, skin contact, or inhalation, immediate medical attention is required .

properties

IUPAC Name

N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O2/c1-7(11(16)15-6-5-14)17-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGPXILYSHJRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN)OC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10524944
Record name N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10524944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide

CAS RN

344443-16-9
Record name N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344443169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10524944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Aminoethyl-2-(2,6-dichlorophenoxy)) propanamide Hydrochloride
Source European Chemicals Agency (ECHA)
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Record name N-(2-AMINOETHYL)-2-(2,6-DICHLOROPHENOXY)PROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT24TXU38S
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

42.0 g (=0.160 mols) of (+)-2-(2,6-dichlorophenoxy)-propionic acid ethylester are stirred for 6 hours at room temperature with 194.0 g (=3.228 mols) of 1,2-diaminoethane and, after working up, produce 34.0 g of (+)-2-(2,6-dichlorophenoxy)-propionic acid-N-(2-aminoethyl)amide, C11H14Cl2N2O2 [277.2] as a high viscosity oil, [α]D20 =+5.6° (c=1/ethanol).
[Compound]
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C11H14Cl2N2O2
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42 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MOF Khan, L Ramos - Medicinal Chemistry of Drugs Affecting the …, 2020 - books.google.com
This chapter is a comprehensive account of medicinal chemistry of drugs affecting the adrenergic system. It provides the mechanisms of action of drugs and detail of structure-activity …
Number of citations: 0 books.google.com

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